4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
CAS No.: 941878-00-8
Cat. No.: VC7731375
Molecular Formula: C17H15BrN2O3S3
Molecular Weight: 471.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941878-00-8 |
|---|---|
| Molecular Formula | C17H15BrN2O3S3 |
| Molecular Weight | 471.4 |
| IUPAC Name | 4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
| Standard InChI | InChI=1S/C17H15BrN2O3S3/c18-15-9-8-14(25-15)13-11-24-17(19-13)20-16(21)7-4-10-26(22,23)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |
| Standard InChI Key | XJUIEPBGTHOARH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Introduction
4-(Benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound with a CAS number of 941878-00-8. It combines various functional groups, including a benzenesulfonyl group, a thiazole ring, and a bromothiophene moiety, which contribute to its unique chemical properties. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic versatility.
Molecular Formula and Weight
-
Molecular Formula: CHBrNOS
-
Molecular Weight: Approximately 523.5 g/mol
Structural Components
-
The compound includes a benzenesulfonyl group, which is known for its ability to participate in various chemical reactions and biological interactions.
-
A 1,3-thiazol-2-yl moiety, which is part of the thiazole ring, contributes to the compound's stability and reactivity.
-
The 5-bromothiophen-2-yl group adds a halogenated aromatic ring, which can influence the compound's solubility and biological activity.
Chemical Reactions
The compound's functional groups make it a candidate for further chemical modifications, such as nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 4-(Benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | CHBrNOS | 523.5 | 941878-00-8 |
| 1-[4-(5-Bromothiophen-2-yl)sulfonylpiperazin-1-yl]-2-pentylsulfonylethanone | CHBrNOS | 487.5 | 56474747 (PubChem CID) |
| 4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | CHBrNOS | - | 3961494 (PubChem CID) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume